molecular formula C7H16N2 B2759351 N-ethyl-1-methylpyrrolidin-3-amine CAS No. 1096325-56-2

N-ethyl-1-methylpyrrolidin-3-amine

Cat. No.: B2759351
CAS No.: 1096325-56-2
M. Wt: 128.219
InChI Key: RPTGTAYSFGXFGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-ethyl-1-methylpyrrolidin-3-amine” is a chemical compound with the CAS Number: 1096325-56-2 . It has a molecular weight of 128.22 and its IUPAC name is N-ethyl-1-methyl-3-pyrrolidinamine . It is in liquid form at room temperature .


Synthesis Analysis

The synthesis of “this compound” could potentially involve the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . This ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring . This ring is a five-membered nitrogen heterocycle . The structure is further characterized by sp3-hybridization, contributing to the stereochemistry of the molecule .


Chemical Reactions Analysis

The chemical reactions involving “this compound” could potentially involve the pyrrolidine ring . This ring is a versatile scaffold for novel biologically active compounds . The reactions could involve the exploration of the pharmacophore space due to sp3-hybridization .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 128.22 and its IUPAC name is N-ethyl-1-methyl-3-pyrrolidinamine .

Scientific Research Applications

Biomolecule Immobilization and Cell Colonization

N-ethyl-1-methylpyrrolidin-3-amine and its derivatives have been explored for their potential in creating chemically reactive surfaces for biomolecule immobilization and cell colonization. Plasma surface treatments and plasma polymerization techniques can introduce reactive chemical groups, such as amine, carboxyl, hydroxy, and aldehyde, onto polymeric surfaces. These modified surfaces are useful for covalently immobilizing molecules or polymers to induce bio-specific interfacial responses. Particularly, surfaces containing amine groups, which can be fabricated using various plasma vapors, have shown wide applications in bio-interface applications. However, these surfaces may experience aging, leading to the disappearance of amine groups, affecting their long-term utility in biomedical applications (Siow et al., 2006).

Environmental Applications

This compound related compounds, particularly in the context of environmental science, have been studied for their role in carbon dioxide capture. Liquid absorption methods using solutions, solvents, and processes such as ammonia solution, amine-based solutions, and ionic liquids are promising due to their large processing capacity and high flexibility. These methods focus on developing more economical, effective, green, and sustainable technologies for CO2 capture, addressing global challenges like greenhouse gas emissions, global warming, and ocean acidification (Ochedi et al., 2020).

Drug Delivery Systems

In the pharmaceutical sector, this compound derivatives have been investigated for their role in drug delivery systems. Polyvinylpyrrolidone (PVP), a polymer related in structure and function to this compound, has been widely employed as a carrier in drug delivery systems due to its hydrophilic nature and ability to form various formulations like microparticles, nanoparticles, and hydrogels. PVP-based systems have been developed to deliver different active principles, highlighting the versatility and potential of such compounds in creating new pharmaceutical forms that are efficient in drug delivery and release (Franco & De Marco, 2020).

Chemical Recycling and Material Science

Research has also delved into the chemical recycling of polymeric materials using derivatives of this compound. Techniques such as hydrolysis, both alkaline and acid, have been employed to recover monomers from polymers like poly(ethylene terephthalate) (PET). These recovered monomers can be repolymerized, contributing to sustainable material usage and waste reduction. The versatility of these chemical recycling techniques underscores the potential of this compound related compounds in material science, offering pathways to sustainability and efficiency in polymer recycling (Karayannidis & Achilias, 2007).

Safety and Hazards

“N-ethyl-1-methylpyrrolidin-3-amine” is associated with certain hazards. It has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P280 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions of “N-ethyl-1-methylpyrrolidin-3-amine” could potentially involve the exploration of the pyrrolidine ring . This ring is a versatile scaffold for novel biologically active compounds . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, “this compound” could potentially be used in the design of new pyrrolidine compounds with different biological profiles .

Properties

IUPAC Name

N-ethyl-1-methylpyrrolidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-3-8-7-4-5-9(2)6-7/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTGTAYSFGXFGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.